- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesisJournal of the American Chemical Society, 2013, 135(1), 474-487,
Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

922706-40-9 structure
Productnaam:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-nummer:922706-40-9
MF:C19H21BO2
MW:292.179845571518
MDL:MFCD16294548
CID:740034
PubChem ID:56925000
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-
- Fluorene-2-boronic acid pinacol ester
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AMTB249
- 9H-Fluorene-2-boronic Acid Pinacol Ester
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene
- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- C19H21BO2
- MB14875
- OR303495
- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- CS-0153847
- F1245
- AS-2449
- EN300-317068
- DB-191708
- 922706-40-9
- AKOS016339780
- s11265
- SY128743
- SCHEMBL29265
- DTXSID60718876
- MFCD16294548
- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD16294548
- Inchi: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3
- InChI-sleutel: WVJQQLZHOADEAF-UHFFFAOYSA-N
- LACHT: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1
Berekende eigenschappen
- Exacte massa: 292.16300
- Monoisotopische massa: 292.1634601g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 417
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 18.5
Experimentele eigenschappen
- Smeltpunt: 76.0 to 80.0 deg-C
- PSA: 18.46000
- LogboekP: 3.55700
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Opslagvoorwaarde:Store at room temperature
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2449-0.5G |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | >95% | 0.5g |
£16.00 | 2025-02-08 | |
abcr | AB264383-1g |
Fluorene-2-boronic acid pinacol ester, 95%; . |
922706-40-9 | 95% | 1g |
€63.20 | 2025-03-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-5g |
2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 99% | 5g |
¥289.0 | 2024-07-18 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51947-5g |
Fluorene-2-boronic acid pinacol ester, 95% |
922706-40-9 | 95% | 5g |
¥3479.00 | 2023-03-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT276-1g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 99% | 1g |
293.0CNY | 2021-08-04 | |
TRC | F632035-1g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 1g |
$ 80.00 | 2022-06-04 | ||
Chemenu | CM218987-25g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 99% | 25g |
$*** | 2023-05-29 | |
TRC | F632035-250mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 250mg |
$75.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-25g |
2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 99% | 25g |
¥960.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224487-250mg |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 98% | 250mg |
¥78.00 | 2024-04-25 |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h
1.2 Reagents: Triethylamine ; 1 h
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C
Referentie
- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Referentie
- Pyridine-Catalyzed Radical Borylation of Aryl HalidesJournal of the American Chemical Society, 2017, 139(2), 607-610,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Referentie
- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C
Referentie
- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromidesChemical Communications (Cambridge, 2019, 55(8), 1128-1131,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid ; pH 7
1.2 Reagents: Acetic acid ; pH 7
Referentie
- Preparation method of aryl borate and alkenyl borate, China, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Referentie
- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophorChemical Communications (Cambridge, 2014, 50(75), 11033-11035,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C
Referentie
- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of AldehydesChemistry - A European Journal, 2020, 26(2), 423-427,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referentie
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible LightAngewandte Chemie, 2018, 57(41), 13499-13503,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
Referentie
- Multiple Electrophilic C-H Borylation of Arenes Using Boron TriiodideOrganic Letters, 2020, 22(2), 700-704,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C
Referentie
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic AminesOrganic Letters, 2022, 24(23), 4281-4285,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C
1.2 Reagents: Silica Solvents: Diethyl ether
1.2 Reagents: Silica Solvents: Diethyl ether
Referentie
- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2ChemRxiv, 2021, 1, 1-7,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
Referentie
- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C
Referentie
- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
Referentie
- Visible Light-Induced Borylation of C-O, C-N, and C-X BondsJournal of the American Chemical Society, 2020, 142(3), 1603-1613,
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 9H-Fluoren-2-amine,N,N-dimethyl-
- 2-Aminofluorene
- Fluorene-2-carboxaldehyde
- 2-Bromofluorene
- 2,3-Dimethylbutane-2,3-diol
- Bis(pinacolato)diborane
- 2-Iodo-9H-fluorene
- Fluorene
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Gerelateerde literatuur
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
3. Back matter
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Gerelateerde producten
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):258.0